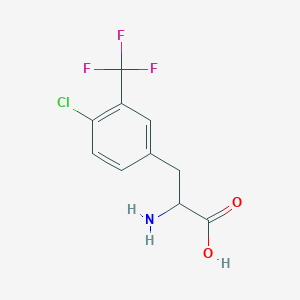

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSDJVDEMVFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

The synthesis of this compound involves the strategic construction of a substituted α-amino acid. This requires methods that can effectively form the core phenylalanine structure while incorporating the specific chloro- and trifluoromethyl-substituted phenyl ring.

The synthesis of phenylalanine and its derivatives is well-established in organic chemistry, with both classical and modern methods available. Classical approaches often involve the formation of the α-amino acid structure from aldehyde precursors. The Strecker synthesis, for example, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. Another traditional method is the Erlenmeyer-Plöchl synthesis, which produces an azlactone from an aldehyde and hippuric acid, which is then converted to the amino acid.

More contemporary methods often employ metal-catalyzed cross-coupling reactions to construct the carbon skeleton. The Negishi cross-coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for this purpose. nbinno.comnih.gov This reaction has been successfully used to prepare various fluorinated phenylalanine analogues by coupling aryl halides with a protected, functionalized alanine (B10760859) derivative, such as β-iodoalanine. nih.govbeilstein-journals.org This approach allows for the direct and precise introduction of the desired substituted phenyl group. nbinno.com

Below is a table summarizing key synthetic strategies for phenylalanine derivatives.

| Synthetic Method | Precursors | Key Features |

|---|---|---|

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | A classic, straightforward method for α-amino acid synthesis. |

| Erlenmeyer-Plöchl Synthesis | Aldehyde, N-acylglycine (e.g., hippuric acid) | Involves the formation of an azlactone intermediate. |

| Negishi Cross-Coupling | Aryl halide, Organozinc derivative of alanine | A modern, palladium-catalyzed method offering high versatility for creating substituted analogues. nbinno.comnih.govbeilstein-journals.org |

| Alkylation of Glycine (B1666218) Enolates | Benzyl (B1604629) halide, Glycine imine ester with chiral auxiliary | Allows for asymmetric synthesis to produce enantiomerically enriched products. nih.gov |

Amino acids, with the exception of glycine, are chiral molecules that exist as two non-superimposable mirror images, or enantiomers, designated as L and D forms. perlego.combiopharmaspec.comwikipedia.org In biological systems, the L-amino acids are predominantly found in proteins. perlego.com

DL-Synthesis (Racemic): Many conventional chemical synthesis methods, such as the Strecker synthesis, are not stereoselective and thus produce a 50:50 mixture of the L- and D-enantiomers. This mixture is known as a racemate or a DL-amino acid. For many applications, this racemic mixture is sufficient or can be used as a starting point for separation.

Enantiopure Synthesis: Obtaining a single, pure enantiomer (enantiopure compound) requires more sophisticated strategies. There are two primary approaches:

Resolution: This involves synthesizing the racemic mixture and then separating the two enantiomers. Chemical resolution uses a chiral resolving agent to form two diastereomeric salts, which have different physical properties (like solubility) and can be separated. Enzymatic resolution is another common technique where an enzyme selectively acts on only one of the enantiomers in the racemic mixture, allowing for their separation. nih.gov

Asymmetric Synthesis: This approach aims to create only the desired enantiomer from the start. This can be achieved by using chiral catalysts, reagents, or chiral auxiliaries that guide the reaction to selectively form one stereoisomer over the other. beilstein-journals.org Biocatalytic methods, which use enzymes, are inherently asymmetric and are highly effective for producing enantiopure amino acids. acs.orgnih.gov

Development of Chemoenzymatic and Biocatalytic Processes for Phenylalanine Analogues

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages for synthesizing non-natural amino acids, including high enantioselectivity and mild reaction conditions. nih.gov

Phenylalanine ammonia lyases (PALs) are a well-studied class of enzymes that naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org By operating in the reverse direction with high concentrations of ammonia, PALs can be used for the asymmetric hydroamination of various cinnamic acid derivatives to produce a wide range of enantiomerically enriched L-phenylalanine analogues. frontiersin.orgnih.gov This method is attractive as it does not require expensive cofactors. nih.gov

To produce D-phenylalanine derivatives, which are valuable building blocks for pharmaceuticals, multi-enzyme cascade processes have been developed. acs.orgnih.gov One such chemoenzymatic approach couples the amination reaction of a PAL with a deracemization step. nih.govresearchgate.net This system can convert inexpensive cinnamic acids into D-phenylalanines with high yield and excellent optical purity. nih.govresearchgate.net

Furthermore, one-pot biocatalytic cascades involving several different enzymes have been constructed to synthesize diverse L-phenylalanine derivatives from simple aldehydes or carboxylic acids. nih.govbiorxiv.org These systems can involve enzymes such as L-threonine transaldolases, phenylserine (B13813050) dehydratases, and aminotransferases, demonstrating the power of combining multiple biocatalytic steps to achieve complex syntheses efficiently. nih.govbiorxiv.org

| Biocatalytic Approach | Enzyme(s) | Precursor(s) | Product(s) | Key Advantages |

|---|---|---|---|---|

| Asymmetric Amination | Phenylalanine Ammonia Lyase (PAL) | Substituted Cinnamic Acids | L-Phenylalanine Analogues | High enantioselectivity, no cofactor required. frontiersin.org |

| Chemoenzymatic Cascade | PAL, L-Amino Acid Deaminase (LAAD), Reducing Agent | Substituted Cinnamic Acids | D-Phenylalanine Analogues | High yield and optical purity for D-enantiomers. nih.govresearchgate.net |

| Multi-Enzyme Cascade | L-Threonine Transaldolase, Phenylserine Dehydratase, Aminotransferase | Aryl Aldehydes or Carboxylic Acids | Diverse L-Phenylalanine Analogues | High-yield synthesis from simple precursors under mild, aqueous conditions. nih.govbiorxiv.org |

Precursor Molecules and Reaction Pathways for Trifluoromethylated Aromatic Systems

The synthesis of this compound requires the preparation of a key precursor: the 4-chloro-3-(trifluoromethyl)phenyl moiety. The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique electronic properties it imparts.

A common starting material for this specific substitution pattern is o-chlorotoluene or a related derivative. A typical synthetic sequence involves the nitration of o-chlorotrifluoromethyl benzene (B151609) to produce 4-nitro-2-trifluoromethyl chlorobenzene, followed by reduction of the nitro group to an amine, yielding 4-chloro-3-trifluoromethyl aniline (B41778). google.com This aniline is a versatile intermediate that can be further modified. For example, it can be converted into 4-chloro-3-(trifluoromethyl)benzaldehyde, another crucial precursor for various amino acid synthesis routes. prepchem.com

There are numerous methods for introducing a trifluoromethyl group onto an aromatic ring:

Halogen Exchange: One of the most established industrial methods involves the reaction of a trichloromethyl (-CCl3) substituted arene with hydrogen fluoride (B91410) (HF) or other fluorinating agents. google.com

From Carboxylic Acids: Aromatic carboxylic acids can be converted to trifluoromethyl groups using reagents like sulfur tetrafluoride (SF4), although this often requires harsh conditions. google.com

Modern Trifluoromethylating Reagents: In recent decades, a host of new reagents have been developed for more efficient and milder trifluoromethylation. These reactions are often mediated by transition metals, particularly copper and palladium. researchgate.netnih.gov Common trifluoromethyl sources include trifluoromethyltrimethylsilane (TMSCF3, the Ruppert-Prakash reagent), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois’ reagent), and electrophilic "CF3+" sources like Togni's reagents. organic-chemistry.orgorientjchem.orgnih.gov These reagents can be used in cross-coupling reactions with aryl halides or boronic acids to form the aryl-CF3 bond. organic-chemistry.org

| Reagent Type | Example Reagent(s) | Typical Reaction |

|---|---|---|

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Copper- or Palladium-catalyzed cross-coupling with aryl halides. organic-chemistry.org |

| Radical | CF3SO2Na (Langlois'), CF3I | Metal-catalyzed or photoredox-catalyzed reactions with arenes or aryl halides. orientjchem.org |

| Electrophilic | Togni's Reagents, Umemoto's Reagents | Reactions with electron-rich arenes or organometallic reagents. orientjchem.org |

| Classical Fluorinating Agents | Hydrogen Fluoride (HF) | Halogen exchange with aryl trichlorides. google.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-nitro-2-trifluoromethyl chlorobenzene |

| 4-chloro-3-trifluoromethyl aniline |

| 4-chloro-3-(trifluoromethyl)benzaldehyde |

| L-phenylalanine |

| D-phenylalanine |

| trans-cinnamic acid |

| hippuric acid |

| β-iodoalanine |

| glycine |

| o-chlorotrifluoromethyl benzene |

| o-chlorotoluene |

Biochemical Mechanisms and Molecular Interactions

Investigation of Molecular Targets and Binding Interactions

The specific molecular targets and binding interactions of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine are understood through the analysis of its structural components and related compounds. The phenylalanine backbone provides a framework for interaction with amino acid binding sites, while the chloro and trifluoromethyl substituents introduce unique electronic and steric properties that modulate these interactions.

The interactions of this compound with proteins are dictated by its chemical structure. The core phenylalanine structure allows it to fit into binding pockets designed for aromatic amino acids. The chloro and trifluoromethyl groups significantly alter the electronic nature of the phenyl ring, influencing potential protein-ligand interactions such as hydrophobic and aromatic-aromatic interactions.

The potential for this compound to act as an enzyme inhibitor is an area of significant interest. Phenylalanine derivatives have been explored as inhibitors for various enzymes, including protein tyrosine phosphatases (PTPs), which are crucial regulators of signal transduction pathways. nih.gov Malfunctions in PTP activity are linked to numerous diseases, making them important therapeutic targets. nih.gov

Although direct inhibition of PTPs by this compound has not been specifically reported, the structural class of phenylalanine analogs is known to produce PTP inhibitors. For example, phosphopeptide mimetics containing a modified phenylalanine core have been developed as light-switchable inhibitors of PTP1B. nih.gov Furthermore, the demonstrated activity of a larger molecule containing the 4-chloro-3-(trifluoromethyl)phenyl group against c-KIT, a receptor tyrosine kinase, underscores the potential for this chemical entity to be incorporated into enzyme inhibitors. nih.gov This inhibition of kinase activity suggests that the moiety can effectively participate in binding to enzyme active sites, a principle that could extend to phosphatases or other enzyme families.

Modulation of Amino Acid Transport Systems

As a derivative of phenylalanine, this compound is expected to interact with transporters responsible for moving large neutral amino acids (LNAAs) across cellular membranes. These interactions can lead to competitive inhibition of the transport of endogenous amino acids, affecting cellular nutrient levels and homeostasis.

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a primary transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and into cancer cells. mdpi.comfrontiersin.org LAT1 forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (SLC3A2) to facilitate this transport. researchgate.netnih.gov Given its structural similarity to phenylalanine, this compound is a putative substrate or inhibitor for LAT1.

Research has shown that LAT1 can accommodate a variety of phenylalanine derivatives. nih.gov The affinity for these derivatives is influenced by the nature and position of the substituents on the phenyl ring. Studies on meta-substituted phenylalanine derivatives have indicated that they can exhibit a high affinity for LAT1. nih.gov The trifluoromethyl group in this compound is located at the meta-position (position 3), suggesting a potentially strong interaction with the LAT1 binding site. Inhibition of LAT1 is a strategy being explored for cancer therapy, as it can starve tumor cells of essential amino acids required for their proliferation. mdpi.com

Table 1: Characteristics of L-Amino Acid Transporter 1 (LAT1)

| Feature | Description |

|---|---|

| Full Name | L-type Amino Acid Transporter 1 |

| Gene Name | SLC7A5 |

| Associated Protein | 4F2hc (SLC3A2) |

| Transport Mechanism | Sodium- and pH-independent amino acid exchanger |

| Primary Substrates | Large neutral amino acids (e.g., Phenylalanine, Leucine, Tyrosine) |

| Physiological Role | Transport of essential amino acids across the blood-brain barrier and placenta |

| Pathological Role | Upregulated in various cancers to meet high metabolic demand |

By interacting with amino acid transporters like LAT1, this compound can competitively inhibit the uptake of other essential amino acids. An elevated concentration of one LNAA can reduce the brain uptake of others due to competition for the same transport system at the blood-brain barrier. umich.edu This can disrupt amino acid homeostasis, which is the maintenance of a stable balance of amino acids within the body.

In conditions like phenylketonuria (PKU), the accumulation of phenylalanine in the blood leads to excessive transport into the brain, impairing the uptake of other crucial amino acids and causing neurological damage. researchgate.net Phenylalanine analogs and other LNAAs can be used to compete with phenylalanine for transport, thereby mitigating its neurotoxic effects. As a modified phenylalanine, this compound would likely participate in this competitive transport, potentially altering the intracellular concentrations of other amino acids and impacting cellular processes such as protein synthesis and neurotransmitter production. nih.gov

Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

The biological activity of this compound is profoundly influenced by its halogen (chloro) and trifluoromethyl substituents. These groups modify the physicochemical properties of the parent phenylalanine molecule, enhancing its potential for biological interactions.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. Its inclusion in drug candidates often leads to:

Increased Lipophilicity: This enhances the ability of the molecule to cross cell membranes.

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation by enzymes.

Improved Binding Affinity: The electronegativity of the fluorine atoms can lead to more favorable electrostatic interactions with biological targets.

The chlorine atom, also an electron-withdrawing halogen, contributes to the molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can stabilize protein-ligand complexes. The combination of both a chloro and a trifluoromethyl group on the phenylalanine ring creates a unique electronic and steric profile that can be exploited in designing molecules with specific biological activities.

Table 2: Properties Conferred by Chloro and Trifluoromethyl Substituents

| Substituent | Property | Impact on Biological Activity |

|---|---|---|

| Chloro (-Cl) | Electronegative, Lipophilic | Increases lipophilicity, can form halogen bonds, alters electronic distribution of the phenyl ring. |

| Trifluoromethyl (-CF3) | Strongly Electron-withdrawing, Lipophilic, Metabolically Stable | Enhances membrane permeability, increases resistance to metabolic breakdown, can improve binding affinity through electrostatic interactions. |

Structure Activity Relationship Sar Investigations

Impact of Aromatic Substituents on Biological Potency and Selectivity

The substitution pattern of the aromatic ring is a primary factor in modulating the biological profile of phenylalanine derivatives. The presence of both a chloro group at the 4-position and a trifluoromethyl (CF3) group at the 3-position creates a distinct electronic and steric environment that significantly influences molecular interactions.

The combination of these two electron-withdrawing groups on adjacent carbons (positions 3 and 4) can lead to a unique distribution of electron density across the phenyl ring, affecting how the molecule presents itself to a biological target. In studies of quinoxaline (B1680401) derivatives, the presence of substituents like Cl or CF3 was found to be a key characteristic for antimalarial activity. nih.gov Similarly, the 4-Chloro-3-(trifluoromethyl)phenyl moiety is a key component of potent c-KIT kinase inhibitors, where it contributes to strong binding and efficacy against drug-resistant mutants. nih.gov This specific substitution pattern is therefore crucial for achieving high potency and selectivity in various therapeutic contexts.

Stereochemical Influence on Molecular Recognition and Activity (DL-form considerations)

The designation "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration, as biological systems, such as enzymes and transporters, are chiral and often exhibit a high degree of stereoselectivity. For amino acid derivatives, the L-enantiomer is typically the form recognized and utilized by biological systems.

For example, the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids, shows distinct selectivity for L-isomers of phenylalanine analogues. nih.gov Studies on various halogenated phenylalanine derivatives confirm that their interaction with such transporters is stereospecific. nih.gov Therefore, in the DL-mixture of 4-Chloro-3-(trifluoromethyl)-phenylalanine, it is highly probable that only the L-enantiomer is actively transported or recognized by specific protein targets.

The presence of the D-enantiomer can have several implications. It may be biologically inactive, act as an inert component, or potentially interact with different targets, leading to off-target effects. The synthesis of specific enantiomers (either D or L) is a common strategy in medicinal chemistry to isolate the desired biological activity and eliminate confounding factors from the other isomer. tandfonline.com Consequently, while the DL-form is a mixture, its biological activity is likely driven predominantly by the L-isomer's interaction with specific molecular targets.

Trifluoromethyl Group’s Role in Modulating Molecular Interactions and Conformational Preferences

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties that profoundly influence a molecule's behavior. nih.gov Its inclusion in the 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine structure imparts several key advantages.

Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), which can enhance its ability to cross biological membranes and improve oral absorption. nih.gov This property is crucial for reaching intracellular targets. nih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. nih.gov This often leads to a longer biological half-life compared to a non-fluorinated analogue. nih.gov

Modulation of Electronic Properties : As a strong electron-withdrawing group, the CF3 moiety influences the electron density of the aromatic ring. nih.gov This can strengthen electrostatic interactions and hydrogen bonding with biological targets, thereby increasing binding affinity. nih.gov

Steric Effects : The CF3 group is sterically larger than a hydrogen or methyl group and is often used as a bioisostere for a chlorine atom. nih.gov This size can promote better occupancy of binding pockets on target proteins, potentially increasing both affinity and selectivity. nih.gov

These properties combined mean the trifluoromethyl group plays a multifaceted role in enhancing target binding, improving pharmacokinetic properties, and stabilizing the molecule against metabolism.

Substituent Effects on Binding Affinity to Relevant Biomolecules

The substituents on the phenyl ring directly impact the molecule's binding affinity for its biological targets. The trifluoromethyl group, with its high electronegativity, can improve hydrogen bonding and electrostatic interactions. nih.gov This, combined with its size, can lead to enhanced hydrophobic interactions within a protein's binding site, collectively increasing binding affinity. nih.gov

The chlorine atom contributes to this effect as well. Its ability to form halogen bonds—a type of non-covalent interaction—has been recognized as an important factor in protein-ligand binding. Furthermore, its lipophilic nature can favor partitioning into hydrophobic pockets of a receptor or enzyme. In specific cases, such as certain dopamine (B1211576) receptor antagonists, the addition of a chloro group has been demonstrated to directly enhance binding affinity. mdpi.com

The combined presence of the 4-chloro and 3-trifluoromethyl groups in the target compound creates a powerful combination for optimizing binding. The moiety is a component of highly potent kinase inhibitors, which achieve single-digit nanomolar potency against their targets. nih.gov This suggests that this specific substitution pattern is highly effective at forming strong and selective interactions with the ATP binding pocket of kinases and other biomolecules.

Comparative SAR Studies with Related Phenylalanine Analogues

To understand the unique contributions of the 4-chloro and 3-trifluoromethyl substituents, it is useful to compare this compound with other phenylalanine analogues. SAR studies often involve systematically replacing, adding, or removing functional groups to map their effect on activity.

For instance, the trifluoromethyl group is often used as a bioisostere to replace a chlorine or methyl group. Replacing a methyl group with CF3 can protect the molecule from metabolic oxidation while altering its electronic properties from donating to strongly withdrawing.

In a study comparing various halogenated phenylalanine analogues for their affinity to amino acid transporters LAT1 and LAT2, the position and nature of the halogen were shown to be critical. The study demonstrated that different substitutions (e.g., iodo vs. fluoro) and their positions (ortho, meta, para) resulted in significant changes in binding affinity (Ki) and transporter selectivity.

Below is a data table derived from research on L-phenylalanine analogues, illustrating how different substituents affect binding affinity to the L-type amino acid transporters 1 and 2 (LAT1 and LAT2).

| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Selectivity Ratio (LAT2 Ki / LAT1 Ki) |

|---|---|---|---|

| L-Phenylalanine | 31 | 19 | 0.61 |

| 2-Iodo-L-phenylalanine | 14 | 17 | 1.21 |

| 3-Iodo-L-phenylalanine | 22 | 5.8 | 0.26 |

| 4-Iodo-L-phenylalanine | 35 | 11 | 0.31 |

| 2-Fluoro-L-tyrosine | 14 | 13 | 0.93 |

Data adapted from a study on LAT1 selectivity of phenylalanine analogs. nih.gov

This data clearly shows that even subtle changes to the aromatic ring dramatically alter molecular recognition, reinforcing the importance of the specific 4-chloro, 3-trifluoromethyl substitution pattern for the target compound's biological profile.

Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are used to predict and analyze the interaction of a small molecule (ligand) with a larger biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on their binding energy. A more negative binding energy score typically indicates a more favorable and stable interaction. orientjchem.org

Studies on various phenylalanine derivatives have utilized molecular docking to explore their potential as enzyme inhibitors. ebi.ac.uk For instance, docking studies have been performed on phenylalanine-linked compounds to investigate their binding to targets like dihydrofolate reductase in malarial parasites. ebi.ac.uk For 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, docking simulations could predict its binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with various enzymes, such as those involved in amino acid metabolism or neurotransmitter synthesis.

Table 3: Typical Outputs from Molecular Docking Studies

| Output Parameter | Description | Significance |

|---|---|---|

| Binding Energy/Score | A calculated value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | Predicts the binding affinity; more negative scores suggest stronger binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Shows how the molecule fits into the binding pocket. |

| Key Interactions | Identification of specific non-covalent bonds (hydrogen bonds, ionic bonds, hydrophobic interactions) between the ligand and receptor residues. | Explains the molecular basis for binding and selectivity. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a ligand-receptor complex behaves in a simulated biological environment (e.g., in water at physiological temperature and pressure). rsc.org

MD simulations are used to assess the stability of the binding pose predicted by molecular docking. By running a simulation for several nanoseconds or longer, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. nih.gov These simulations also provide insights into the conformational changes that both the ligand and the receptor may undergo during the binding process. Such studies on phenylalanine derivatives have been used to understand their influence on the structure of surrounding water molecules and their stability in complex systems. rsc.org

Vibrational Analysis and Spectroscopic Property Prediction

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting and understanding the vibrational properties of molecules. These theoretical analyses provide a basis for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra, by assigning specific vibrational modes to observed spectral bands.

For this compound, a detailed vibrational analysis would involve calculating the harmonic vibrational frequencies and predicting the intensities of FT-IR and Raman bands. This process helps in characterizing the molecule's structural features and the influence of its substituents—the chloro and trifluoromethyl groups—on the phenylalanine backbone.

General Principles of Vibrational Analysis for Substituted Phenylalanines

Vibrational analysis of substituted phenylalanine derivatives is performed by calculating the molecule's normal modes of vibration. Each mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds. The frequency of each mode is determined by the masses of the atoms and the force constants of the bonds involved.

Theoretical calculations for related substituted aromatic compounds have been successfully performed using DFT methods, often with the B3LYP functional and basis sets like 6-31G or larger. researchgate.netresearchgate.net These studies show that the calculated vibrational frequencies, when appropriately scaled, are in good agreement with experimental spectra. nih.gov

Predicted Vibrational Modes

While specific experimental or calculated data for this compound is not available in the cited literature, the expected vibrational modes can be inferred by analogy to phenylalanine and other substituted aromatic compounds. yildiz.edu.trnih.govresearchgate.net The key vibrational regions would include:

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2900 cm⁻¹ region.

N-H Stretching: The amino group (NH₂) of the phenylalanine backbone would exhibit symmetric and asymmetric stretching modes, usually found in the 3400-3200 cm⁻¹ range. In the zwitterionic form, these would shift to the NH₃⁺ stretching region.

C=O Stretching: The carboxylic acid group (-COOH) shows a strong characteristic C=O stretching band around 1760-1700 cm⁻¹. In the zwitterionic form, the carboxylate group (-COO⁻) exhibits asymmetric and symmetric stretching bands around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. yildiz.edu.tr

C-F Stretching: The trifluoromethyl (-CF₃) group is expected to produce strong absorption bands, typically in the 1350-1100 cm⁻¹ region, corresponding to C-F stretching modes.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is generally found in the lower frequency "fingerprint" region, typically between 800 and 600 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and various in-plane and out-of-plane bending modes at lower frequencies.

The precise frequencies of these modes for this compound would be uniquely influenced by the electronic effects of the electron-withdrawing chloro and trifluoromethyl substituents on the phenyl ring.

A comprehensive theoretical study would yield data tables listing the calculated wavenumber for each vibrational mode, its corresponding FT-IR intensity and Raman activity, and a detailed assignment based on the potential energy distribution (PED).

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with the compound, detailed information about its functional groups, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, the spectrum is expected to show distinct signals for the protons on the aromatic ring and the aliphatic side chain. Based on the analysis of related structures, such as 4-chloro-3-(trifluoromethyl)aniline chemicalbook.com, the aromatic region would likely display complex splitting patterns.

Aromatic Protons (Ar-H): Three protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

Aliphatic Protons (Side Chain): The protons of the alanine (B10760859) side chain (α-proton and β-protons) would appear more upfield. The α-proton (CH) adjacent to the amino and carboxyl groups is expected around δ 3.8-4.2 ppm, while the β-protons (CH₂) attached to the aromatic ring would likely be found around δ 2.8-3.2 ppm.

¹³C-NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment.

Aromatic Carbons: Six signals are expected for the benzene ring carbons, with their shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms and appear significantly downfield.

Carbonyl Carbon (-COOH): This carbon is the most deshielded and would appear furthest downfield, typically in the range of δ 170-180 ppm.

Aliphatic Carbons (Side Chain): The α-carbon (CH) and β-carbon (CH₂) would be found in the upfield region of the spectrum.

The following table summarizes the expected chemical shifts for this compound based on general principles and data from analogs.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H-2, H-5, H-6) | 7.2 - 7.8 | Complex multiplet patterns due to H-H coupling. |

| ¹H | α-CH | ~3.8 - 4.2 | Multiplet. |

| ¹H | β-CH₂ | ~2.8 - 3.2 | Multiplet. |

| ¹³C | Carboxyl (C=O) | ~170 - 180 | |

| ¹³C | Aromatic (C1-C6) | ~120 - 140 | Six distinct signals expected. C-Cl and C-CF₃ will be significantly affected. |

| ¹³C | Trifluoromethyl (CF₃) | ~120 - 130 | Quartet due to C-F coupling. |

| ¹³C | α-CH | ~55 - 60 | |

| ¹³C | β-CH₂ | ~35 - 40 |

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra would be dominated by vibrations characteristic of the amino acid moiety and the substituted aromatic ring.

O-H Stretch: A broad absorption band from the carboxylic acid group, typically seen between 2500 and 3300 cm⁻¹.

N-H Stretch: Absorption from the amino group (NH₂) in the region of 3000-3400 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid, usually found around 1700-1750 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: Strong, characteristic absorptions for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table presents the expected characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amino (R-NH₂) | 3000 - 3400 | Medium |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Broad, Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong |

| C-Cl Stretch | Aryl Chloride (Ar-Cl) | 600 - 800 | Medium-Strong |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The technique is particularly useful for compounds containing chromophores, such as aromatic rings. The substituted benzene ring in this compound acts as a chromophore. Phenylalanine itself typically shows an absorption maximum (λmax) around 257 nm. The presence of the chloro and trifluoromethyl substituents on the ring is expected to cause a slight shift in this absorption wavelength (a bathochromic or hypsochromic shift). The analysis would typically involve dissolving the compound in a UV-transparent solvent, like ethanol or water, and measuring its absorbance across the UV range.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound (Molecular Weight: 267.63 g/mol ) fishersci.co.uk, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Molecular Ion Peak ([M]⁺): The spectrum should show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Key Fragmentation Patterns: Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the α- and β-carbons, leading to fragments that can help confirm the structure of the side chain.

Chromatographic Separations for Isolation and Purity Determination

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like amino acids. helixchrom.com A stability-indicating HPLC method can separate the target compound from any impurities, degradants, or related substances.

Developing a method for this compound would typically involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is the standard choice for separating amino acids and their derivatives. rsc.org

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with different polarities. researchgate.net

Detection: UV detection is the most common method. The wavelength would be set near the compound's absorption maximum (e.g., ~260 nm) for optimal sensitivity. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides greater specificity and structural confirmation.

The following table outlines a typical starting point for HPLC method development.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

Derivatization Strategies for Enhanced Detection in Amino Acid Analysis

The analysis of amino acids, including structurally complex derivatives like this compound, often necessitates a derivatization step prior to chromatographic separation and detection. This chemical modification is crucial because many amino acids are highly polar and lack a native chromophore or fluorophore, which limits their detectability using common techniques like UV-Vis or fluorescence detectors. actascientific.comthermofisher.com Derivatization converts the analyte into a product with improved volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). The process involves reacting the amino acid's functional groups, primarily the amino group, with a labeling reagent to yield a derivative that is more easily separated and quantified. actascientific.comnih.gov

Strategies are broadly categorized into pre-column and post-column derivatization. shimadzu.com

Pre-column derivatization involves modifying the amino acid before it is introduced into the chromatographic system. This approach is favored for its high sensitivity and the wide variety of available reagents. shimadzu.com However, the reaction efficiency can be influenced by the sample matrix, and the derivatizing reagent itself might interfere with the analysis. actascientific.comshimadzu.com

Post-column derivatization occurs after the amino acids have been separated on the column but before they reach the detector. This method offers excellent reproducibility and is readily automated, though the choice of reagents is more limited as the reagent itself must not be detectable. shimadzu.com

Common derivatization techniques applicable to phenylalanine analogs include:

Phenylisothiocyanate (PITC) Derivatization: Known as Edman's reagent, PITC reacts with the primary or secondary amino group of the amino acid to form a phenylthiocarbamyl (PTC) derivative. thermofisher.com These derivatives are stable and can be readily detected by UV absorbance at approximately 254 nm, making this a robust method for HPLC analysis. thermofisher.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amino groups in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.com This method is highly sensitive but is not suitable for secondary amines. actascientific.com

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to produce intensely fluorescent dansyl-amino acid derivatives, enabling sensitive detection. actascientific.com

Silylation for GC Analysis: For gas chromatography, the high polarity and low volatility of amino acids must be addressed. thermofisher.com Silylation is a common technique where active hydrogens in the molecule are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, as they react with amino, carboxyl, and hydroxyl groups to create more volatile and thermally stable derivatives suitable for GC-MS analysis. thermofisher.com The by-products of MSTFA are highly volatile, minimizing interference in the chromatogram. thermofisher.com

The selection of a derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the amino acid being analyzed. For a compound like this compound, these methods would target its primary amino group to facilitate its qualitative and quantitative analysis in complex biological or chemical matrices.

| Derivatization Reagent | Target Functional Group | Typical Analytical Method | Detection Principle | Key Advantages |

|---|---|---|---|---|

| Phenylisothiocyanate (PITC) | Primary/Secondary Amines | HPLC | UV Absorbance (~254 nm) | Reacts with both primary and secondary amines; stable derivatives. thermofisher.com |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Fluorescence (Ex/Em ~340/455 nm) | High sensitivity; rapid reaction. shimadzu.comthermofisher.com |

| Dansyl Chloride | Primary/Secondary Amines | HPLC | Fluorescence | High sensitivity; reacts with both primary and secondary amines. actascientific.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -NH2, -COOH, -OH, -SH | GC-MS | Mass Spectrometry | Creates volatile and stable derivatives for GC; volatile by-products. thermofisher.com |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary/Secondary Amines | HPLC-MS | UV/Mass Spectrometry | Used for chiral separation (enantioselectivity). nih.govmdpi.com |

Electrochemical Characterization and Sensing Applications of Related Trifluoromethylated Compounds

The electrochemical behavior of aromatic compounds is significantly influenced by the nature of their substituents. The trifluoromethyl (-CF3) group, present in this compound, is a potent electron-withdrawing group that substantially alters the electronic properties of the phenyl ring. mdpi.com This modification has profound implications for the molecule's redox potential and its interactions in electrochemical systems, opening avenues for electrochemical characterization and the development of novel sensing applications. nbinno.com

Research into the electrochemistry of trifluoromethylated aromatic compounds has revealed several key reaction pathways:

C-F Bond Activation: The C-F bond is exceptionally strong, but electrochemical methods can facilitate its activation and cleavage. chinesechemsoc.org Studies have demonstrated the electrochemical mono-deuterodefluorination of aromatic -CF3 groups using deuterium oxide as a source. chinesechemsoc.orgchinesechemsoc.org This process highlights that the trifluoromethyl group can be an electrochemically active site under specific conditions.

Reductive and Oxidative Processes: The strong electron-withdrawing nature of the -CF3 group makes the aromatic ring more resistant to oxidation and more susceptible to reduction compared to its non-fluorinated analog. mdpi.com Electrochemical techniques like cyclic voltammetry can be employed to probe these redox characteristics, determining the potentials at which electron transfer occurs.

Photoelectrocatalysis: The merger of electrochemistry and photochemistry has enabled novel transformations. Photoelectrocatalysis has been successfully applied to the C-H trifluoromethylation of arenes, indicating that radical intermediates involving the -CF3 group can be generated and utilized in synthetic pathways under electrochemical control. rsc.org

Trifluoromethoxylation: Electrochemical methods have been developed for the trifluoromethoxylation of aromatics, where a trifluoromethyl source and oxygen are used to introduce a -OCF3 group onto an aromatic ring. researchgate.netresearchgate.net This further illustrates the diverse electrochemical reactivity of trifluoromethyl-containing reagents and substrates.

These electrochemical properties form the basis for potential sensing applications. Because the presence of the chloro and trifluoromethyl groups on the phenylalanine structure imparts a distinct electronic signature, it may be possible to design electrochemical sensors for its detection. Such a sensor could operate based on the specific oxidation or reduction potential of the target molecule. The high sensitivity and selectivity of modern electrochemical methods could allow for the detection of this compound in various media, which is valuable in pharmaceutical research and quality control. The unique properties conferred by the trifluoromethyl group are central to the design of advanced materials and pharmaceuticals, and understanding their electrochemical behavior is crucial for expanding their utility. nbinno.comnih.gov

| Electrochemical Study Area | Technique/Methodology | Key Findings for Trifluoromethylated Aromatics | Potential Relevance/Application |

|---|---|---|---|

| Mono-deuterodefluorination | Preparative Electrolysis | Achieved selective C-F bond cleavage and deuterium incorporation into the -CF3 group. chinesechemsoc.orgchinesechemsoc.org | Characterization of C-F bond stability; isotopic labeling. |

| C-H Trifluoromethylation | Photoelectrocatalysis | Demonstrated undirected C-H functionalization of arenes using various photocatalysts. rsc.org | Understanding reaction mechanisms and synthetic pathways. |

| Trifluoromethoxylation | Preparative Electrolysis | Enabled direct C-H trifluoromethoxylation of (hetero)aromatics using a CF3 source and oxygen. researchgate.netresearchgate.net | Synthesis of novel fluorinated compounds. |

| General Redox Behavior | Cyclic Voltammetry | The -CF3 group makes the aromatic ring more difficult to oxidize and easier to reduce. mdpi.com | Development of electrochemical sensors based on specific redox potentials. |

Role As a Chemical Probe and Research Tool

Utilization in Genetic Code Expansion Technologies

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins. This is achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense or frameshift codon and insert the desired ncAA.

The site-specific incorporation of phenylalanine derivatives, including those with trifluoromethyl groups, into proteins has been successfully demonstrated. This is typically achieved by reassigning the amber stop codon (UAG) to encode the unnatural amino acid. The process requires an engineered translational machinery that is orthogonal to the host cell's own system, ensuring that the ncAA is inserted only at the desired position.

Research has shown that a variety of meta-substituted phenylalanine derivatives can be incorporated into proteins in E. coli with high efficiency and fidelity. This methodology allows for the precise placement of probes like 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine within a protein's structure, enabling detailed investigation of specific regions of the protein.

A key requirement for the site-specific incorporation of an ncAA is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair must function independently of the host's endogenous synthetases and tRNAs. The aaRS must be evolved to specifically recognize and charge the desired ncAA onto the orthogonal tRNA, which in turn is engineered to recognize a specific codon, such as the amber stop codon.

For the incorporation of phenylalanine analogs, researchers have successfully engineered pyrrolysyl-tRNA synthetase (PylRS) mutants. For instance, the N346A/C348A mutant of a PylRS has been shown to be capable of genetically incorporating a range of meta-substituted phenylalanine derivatives. This demonstrates the feasibility of developing specific aaRS/tRNA pairs for the efficient and faithful incorporation of this compound.

Table 1: Key Components for Genetic Code Expansion

| Component | Role | Example |

|---|---|---|

| Non-Canonical Amino Acid (ncAA) | Provides novel chemical functionality. | This compound |

| Orthogonal aaRS | Specifically charges the ncAA onto the orthogonal tRNA. | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) mutant |

| Orthogonal tRNA | Recognizes a specific codon (e.g., UAG) and delivers the ncAA. | Engineered tRNA with a CUA anticodon |

| Target Protein | The protein into which the ncAA is to be incorporated. | Various proteins of interest for structural or functional studies |

Applications in Biophysical Studies of Protein Structure and Dynamics

The incorporation of fluorinated amino acids like this compound is particularly valuable for biophysical studies, especially using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe that is absent in naturally occurring proteins.

The ¹⁹F NMR signal is highly sensitive to the local chemical environment. Therefore, by incorporating this probe at a specific site, researchers can obtain detailed information about:

Protein Conformation: Changes in the protein's three-dimensional structure will be reflected in the ¹⁹F NMR chemical shift.

Protein Dynamics: The relaxation properties of the ¹⁹F nucleus can provide insights into the flexibility and motion of the protein backbone and side chains at the labeled site.

Ligand Binding: The binding of substrates, inhibitors, or other molecules to the protein can induce conformational changes that are detectable by ¹⁹F NMR.

Protein Folding: The process of protein folding can be monitored by observing the ¹⁹F NMR signal as the protein transitions from an unfolded to a folded state.

The ability to introduce a ¹⁹F NMR probe with high precision allows for the study of specific domains or even individual residues within a large protein, providing information that is often difficult to obtain with other biophysical techniques.

Table 2: Research Findings on the Use of Trifluoromethyl Phenylalanine Analogs

| Research Area | Finding | Technique |

|---|---|---|

| Protein Folding | The trifluoromethyl group serves as a sensitive probe to monitor the folding and unfolding of proteins. | ¹⁹F NMR |

| Protein Labeling | Genetically incorporated reactive functional groups enable site-specific labeling with fluorescent probes. | Fluorescence Spectroscopy |

Use in Mechanistic Biological Pathway Elucidation

While the site-specific incorporation of this compound into proteins provides a powerful tool for studying protein structure and function, its direct application in the elucidation of mechanistic biological pathways is an area of ongoing research. The introduction of this unnatural amino acid could potentially be used to probe enzyme mechanisms, protein-protein interactions within a pathway, or the effects of post-translational modifications.

The unique electronic and steric properties of the chloro and trifluoromethyl groups could be used to perturb a biological pathway in a controlled manner. By observing the downstream effects of incorporating this analog at a key position in an enzyme or signaling protein, researchers could gain insights into the pathway's mechanism. However, specific examples of the use of this compound for this purpose are not extensively documented in current scientific literature.

Future Directions in Academic Research

Exploration of Novel Synthetic Pathways for Stereoselective Access

The current synthesis of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine often results in a racemic mixture. A primary future objective is the development of efficient and scalable stereoselective synthetic routes to obtain the individual D- and L-enantiomers. Access to enantiomerically pure forms is critical, as the biological activity of amino acids is typically stereospecific. Research in this area is expected to focus on several key strategies.

Key areas for synthetic exploration include:

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of α-amidoacrylic acid precursors, such as azalactones, is a well-established method for producing chiral amino acids. nih.gov Future work could involve designing novel chiral ligands, like ferrocene-based ligands, to achieve high enantioselectivity for the specific substrate leading to 4-Chloro-3-(trifluoromethyl)-phenylalanine. nih.gov

Enzymatic Resolution: The use of enzymes, such as acylases, offers a green and highly selective method for separating enantiomers. nih.gov Research could focus on screening for or engineering enzymes that can selectively hydrolyze an N-acetylated racemic mixture of this compound to yield the desired L- or D-amino acid.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions is another promising avenue. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.

Fluorination and Trifluoromethylation Strategies: Advances in late-stage fluorination and trifluoromethylation could enable the stereoselective introduction of these groups onto a pre-existing chiral phenylalanine scaffold. acs.orgnih.gov This could involve developing new electrophilic fluorinating reagents or novel catalytic methods for C-H functionalization. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral metal-ligand complex. nih.gov | High efficiency, potential for high enantiomeric excess (>99% ee). nih.gov |

| Enzymatic Resolution | Use of enzymes like acylase or lipase (B570770) to selectively react with one enantiomer in a racemic mixture. nih.gov | High stereospecificity, mild reaction conditions, environmentally friendly. |

| Chiral Phase-Transfer Catalysis | Asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst to introduce the substituted benzyl (B1604629) group. | Scalability and operational simplicity. |

| Direct Asymmetric Fluorination | Introduction of fluorine at a specific position on the amino acid backbone using chiral catalysts. nih.gov | Direct access to fluorinated analogs with stereocontrol. nih.gov |

Deeper Mechanistic Investigations into Biochemical Interactions

The introduction of fluorine and a trifluoromethyl group can significantly alter the physicochemical properties of phenylalanine, including its lipophilicity, electronic nature, and metabolic stability. nih.govnih.gov These alterations can profoundly influence its interactions with biological systems. Future research will likely delve into the precise mechanisms through which this compound interacts with proteins and enzymes.

Key research questions to be addressed include:

Enzyme Inhibition: Investigating the potential of this compound or its derivatives to act as inhibitors for enzymes involved in phenylalanine metabolism or other pathways. The strong electron-withdrawing nature of the substituents could influence binding affinity and catalytic processes.

Protein Incorporation and Probing: Exploring the possibility of incorporating this unnatural amino acid into peptides and proteins. Once incorporated, the trifluoromethyl group can serve as a powerful ¹⁹F NMR probe to study protein structure, dynamics, and interactions without interference from other signals in the biological system. nih.govnbinno.com

Metabolic Stability and Pathways: Tracing the metabolic fate of this compound within cellular systems. Understanding its resistance to enzymatic degradation is crucial for its potential use in developing more stable peptide-based therapeutics. mdpi.com

Interaction with Amino Acid Transporters: Studying how the modifications affect its recognition and transport across cell membranes by various amino acid transporters.

Development of Advanced Computational Models for Predictive Research

Computational chemistry and molecular modeling offer powerful tools to predict and rationalize the behavior of novel compounds like this compound. The development of advanced in silico models will be instrumental in guiding and accelerating experimental research.

Future computational efforts could focus on:

Molecular Docking Studies: Simulating the binding of the D- and L-enantiomers to the active sites of various enzymes and protein targets to predict potential biological activity and guide inhibitor design. researchgate.net

Quantum Mechanics (QM) Calculations: Using QM methods to accurately calculate the electronic properties, conformational preferences, and interaction energies of the molecule. This can provide a deeper understanding of how the chloro and trifluoromethyl substituents modulate its properties. rsc.org

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this amino acid when incorporated into a peptide chain. This can reveal how it influences peptide folding, stability, and interaction with other molecules. rsc.org

ADMET Prediction: Developing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is essential for assessing its drug-like potential. researchgate.net

Table 2: Computational Approaches for Predictive Research

| Modeling Technique | Research Focus | Predicted Outcomes |

|---|---|---|

| Molecular Docking | Binding of enantiomers to enzyme active sites. researchgate.net | Binding affinity, binding mode, potential as an enzyme inhibitor. |

| Quantum Mechanics (QM) | Electronic structure, conformational analysis. rsc.org | Acidity, basicity, interaction energies, preferred conformations. |

| Molecular Dynamics (MD) | Dynamic behavior of peptides containing the amino acid. rsc.org | Peptide stability, folding pathways, interaction dynamics. |

| ADMET Modeling | Prediction of pharmacokinetic and toxicity profiles. researchgate.net | Bioavailability, metabolic fate, potential toxicity issues. |

Expansion of Applications as a Research Tool in Interdisciplinary Fields

The unique properties of this compound make it a valuable tool for a range of scientific disciplines beyond traditional chemistry and biology.

Potential interdisciplinary applications to be explored include:

Chemical Biology: Using the compound as a building block to synthesize peptide-based probes and tools for studying biological processes. Its enhanced stability and potential for ¹⁹F NMR tracking make it highly suitable for this purpose. nbinno.com

Materials Science: Incorporating this amino acid into self-assembling peptide systems to create novel biomaterials. The fluorinated groups can introduce unique properties such as hydrophobicity and thermal stability, influencing the final material's structure and function. researchgate.net

Pharmaceutical Sciences: As a fragment in drug discovery programs. The 4-chloro-3-(trifluoromethyl)phenyl moiety is found in several bioactive molecules and kinase inhibitors, suggesting its potential as a key pharmacophore. nih.gov

Environmental Science: Studying the environmental fate and biodegradability of organofluorine compounds. Understanding how microorganisms metabolize such molecules is of growing importance.

The continued investigation into this compound promises to yield not only a deeper understanding of this specific molecule but also to drive innovation across multiple scientific fields, from the synthesis of complex molecules to the design of novel therapeutics and materials.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine, and what challenges arise during optimization?

Methodology :

- Stepwise functionalization : Introduce trifluoromethyl and chloro groups via electrophilic aromatic substitution or cross-coupling reactions. For example, describes a synthesis involving imidazole intermediates and carbamate formation under acidic conditions.

- Challenges : Competing side reactions (e.g., over-halogenation) and steric hindrance from the trifluoromethyl group may reduce yield. Optimize reaction time, temperature, and catalysts (e.g., Pd-based catalysts for coupling reactions).

- Purification : Use reverse-phase HPLC or recrystallization to isolate the racemic mixture .

Q. How can researchers purify and characterize this compound effectively?

Methodology :

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol) or preparative HPLC with a C18 column. highlights the use of methyl ester hydrochloride derivatives for improved solubility during purification.

- Characterization :

- NMR : Confirm regiochemistry via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H] expected at m/z ~284).

- Elemental analysis : Verify C, H, N, Cl, and F content (±0.3% tolerance) .

Q. What safety protocols are critical for handling this compound?

Methodology :

Q. How is the racemic nature of DL-phenylalanine addressed in structural studies?

Methodology :

- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers.

- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration. notes SHELXL’s utility in refining racemic twins in crystallographic data .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Methodology :

- Enzyme inhibition assays : Test against phenylalanine hydroxylase or aromatic amino acid decarboxylase using UV-Vis spectroscopy to monitor substrate depletion.

- Isothermal titration calorimetry (ITC) : Measure binding affinity to receptors (e.g., G-protein-coupled receptors). suggests structural analogs like Sorafenib target kinase domains, providing a framework for competitive binding studies .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

Methodology :

- Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, uses carbamate intermediates, while employs urea linkages—differences that may affect yield.

- Reproducibility testing : Replicate protocols with controlled variables (e.g., anhydrous vs. hydrated reagents). Statistical tools (e.g., ANOVA) identify significant outliers .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

Methodology :

Q. What advanced techniques elucidate conformational dynamics in solution or solid state?

Methodology :

- Solid-state NMR : Probe molecular packing and hydrogen-bonding networks.

- Molecular dynamics (MD) simulations : Model solvation effects using software like GROMACS.

- X-ray crystallography : Refine disorder models for trifluoromethyl groups using SHELXL (). High-resolution data (>1.0 Å) resolve electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.